![molecular formula C27H37AuClN2 B2564540 (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold CAS No. 852445-83-1](/img/structure/B2564540.png)
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
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Description
Scientific Research Applications
Homogeneous Catalysis
IPr# is a crucial NHC ligand in the field of homogeneous catalysis. Its synthesis involves cost-effective, modular alkylation of aniline, an industrial chemical available in bulk. The generality of this approach extends to other sterically-bulky NHC ligands, such as BIAN-IPr# and Np#. These ligands exhibit varying steric properties and N-wingtip arrangements .
Cross-Coupling Reactions
IPr# demonstrates broad activity in various cross-coupling reactions, including N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings. Its versatility makes it valuable for reaction optimization and screening in both academic and industrial settings .
Coordination Chemistry
IPr# coordinates effectively with metals such as gold(I), rhodium(I), and palladium(II). Its steric, electron-donating, and π-accepting properties play a crucial role in fine-tuning reactivity at the metal center .
Practical Applications
The commercial availability of IPr#HCl, Np#HCl, and BIAN-IPr#HCl facilitates widespread access for researchers. These ligands find applications beyond catalysis, including in materials science and drug discovery .
properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJQLSINQGKZAW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693479 |
Source
|
Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold | |
CAS RN |
852445-83-1 |
Source
|
Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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